1-(tosylmethyl)-1H-1,2,4-triazole

Data Gap Chemical Synthesis Medicinal Chemistry

Secure 1-(Tosylmethyl)-1H-1,2,4-triazole, a research-exclusive 1,2,4-triazole featuring an N1-tosylmethyl substitution. This scaffold bridges nitrogen-rich heterocycle and sulfonyl chemistry, offering a unique intermediate for de novo SAR investigations and proprietary medicinal chemistry. Its novel substitution pattern enables exploration of uncharted chemical space where public comparator data is absent. Procure this 97% purity building block to drive your next lead optimization program with distinct structural diversity.

Molecular Formula C10H11N3O2S
Molecular Weight 237.28 g/mol
CAS No. 1086386-10-8
Cat. No. B1393554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(tosylmethyl)-1H-1,2,4-triazole
CAS1086386-10-8
Molecular FormulaC10H11N3O2S
Molecular Weight237.28 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)CN2C=NC=N2
InChIInChI=1S/C10H11N3O2S/c1-9-2-4-10(5-3-9)16(14,15)8-13-7-11-6-12-13/h2-7H,8H2,1H3
InChIKeyGWDRJTORNKZFHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.25 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Tosylmethyl)-1H-1,2,4-triazole (CAS 1086386-10-8): A Triazole Building Block for Chemical Synthesis


1-(Tosylmethyl)-1H-1,2,4-triazole is a synthetic heterocyclic compound belonging to the 1,2,4-triazole class, featuring a triazole core functionalized with a tosylmethyl group at the N1 position. Its structure incorporates both a nitrogen-rich heterocycle and a sulfonyl-containing moiety. This compound is primarily available as a research chemical with a typical purity of 97% , positioning it as a potential building block or intermediate for further derivatization rather than an end-product pharmaceutical agent.

Why 1-(Tosylmethyl)-1H-1,2,4-triazole Cannot Be Substituted by Generic Triazoles


A critical data gap precludes definitive, quantitative differentiation of 1-(tosylmethyl)-1H-1,2,4-triazole from its close analogs in the public scientific domain. While class-level reviews indicate that 1,2,4-triazole derivatives possess a broad range of activities, including antifungal, antibacterial, and anticancer properties, these generalizations are not specific to this exact compound [1]. Substituting this compound with another 1,2,4-triazole based solely on class membership introduces significant risk, as the specific physicochemical and biological consequences of the N1-tosylmethyl group are currently not characterized by public, comparator-based data.

Quantitative Evidence Guide for 1-(Tosylmethyl)-1H-1,2,4-triazole (CAS 1086386-10-8)


Data Scarcity: Lack of Public Comparator Data for 1-(Tosylmethyl)-1H-1,2,4-triazole

A comprehensive search of primary research articles, patents, and authoritative databases does not reveal any quantitative, head-to-head data that distinguishes 1-(tosylmethyl)-1H-1,2,4-triazole from its closest analogs. Information on its biological activity, specific reactivity, or unique physicochemical properties in comparison to other 1,2,4-triazole derivatives is not available in the permissible public literature [1]. Therefore, no quantifiable differentiation can be established at this time.

Data Gap Chemical Synthesis Medicinal Chemistry

Synthetic Origin and Role as a Potential Intermediate

The compound can be conceptually derived from reactions involving tosylmethyl isocyanide (TosMIC), a versatile reagent for constructing 1,2,4-triazole rings [1]. This synthetic origin suggests its primary use is as a specialized intermediate rather than a final bioactive molecule. However, comparative yield data for its synthesis versus other TosMIC-derived triazoles is not publicly quantified, making procurement decisions based on synthetic efficiency difficult.

Organic Synthesis Heterocycle Chemistry Building Block

Appropriate Application Scenarios for 1-(Tosylmethyl)-1H-1,2,4-triazole


Scenario 1: Proprietary Internal Research and Development

This compound is suitable for use in proprietary medicinal chemistry or chemical biology projects where the structure is novel to the research group and its activity is being characterized internally. Since public comparator data is lacking [1], its procurement is justified for exploratory, in-house SAR (Structure-Activity Relationship) studies where the unique N1-tosylmethyl group is a specific point of investigation.

Scenario 2: Chemical Synthesis and Derivatization

Its primary utility lies as a synthetic building block or intermediate. Researchers focused on creating new chemical entities via further functionalization of the triazole or tosyl groups may find it valuable [1]. Its procurement is warranted when the target molecule in a planned synthetic route specifically requires this substitution pattern.

Scenario 3: Analytical and Physical Chemistry Studies

Given the apparent lack of published crystal structure or detailed spectroscopic data in the public domain, this compound could be a subject for fundamental physical and analytical chemistry research. This includes, but is not limited to, crystal growth and X-ray diffraction studies or comprehensive NMR characterization to establish baseline data for this specific derivative.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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